

Physicochemical properties of Quinolin-8-ylmethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinolin-8-ylmethanamine

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An In-depth Technical Guide to the Physicochemical Properties of **Quinolin-8-ylmethanamine**

Abstract

Quinolin-8-ylmethanamine, a key heterocyclic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus, imparts a unique set of physicochemical and biological properties, most notably its capacity for metal ion chelation. An understanding of its fundamental properties—such as ionization constant (pKa), lipophilicity (logP), and solubility—is paramount for its effective application in drug design, chemical synthesis, and functional materials development. This guide provides a comprehensive analysis of these core physicochemical characteristics, outlines validated experimental protocols for their determination, and discusses the implications of these properties for scientific research and development.

Molecular and Structural Overview

Quinolin-8-ylmethanamine belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The defining feature of this molecule is the aminomethyl group (-CH₂NH₂) at the 8-position of the quinoline ring system. This specific substitution pattern is critical to its chemical behavior, particularly its function as a bidentate chelating agent.

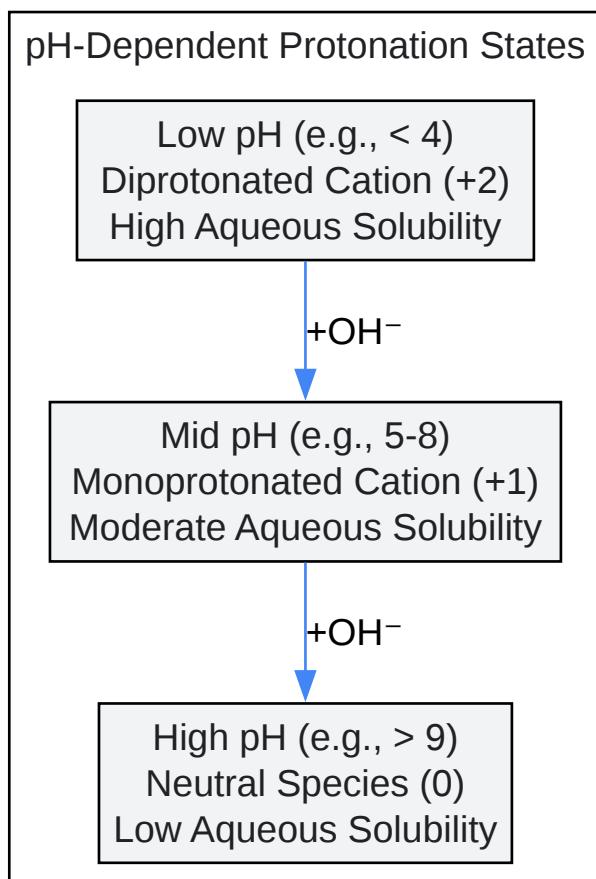
Property	Value	Source
Chemical Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1]
CAS Number	15402-71-8	[2] [3]
Canonical SMILES	C1=CC2=C(C(=C1)CN)C=CN =C2	N/A
Physical Form	Liquid	[2]

Core Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Ionization Constant (pKa)

The pKa value dictates the degree of ionization of a molecule at a given pH. For **Quinolin-8-ylmethanamine**, two nitrogen atoms can be protonated: the primary amine of the methanamine group and the quinoline ring nitrogen. Aromatic amines are known to be basic, and their pKa values indicate they will exist at least partially in a protonated, cationic form in a physiological environment.[\[4\]](#) The pKa of the parent quinoline molecule is approximately 4.90, indicating that the ring nitrogen is a weak base.[\[4\]](#) The primary amine side chain is expected to be more basic. This dual-basic nature means the molecule's charge state is highly pH-dependent, which significantly influences its solubility, membrane permeability, and interaction with biological targets.



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Caption: pH-dependent protonation states of **Quinolin-8-ylmethanamine**.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. While specific experimental logP data for **Quinolin-8-ylmethanamine** is not readily available in the provided search results, its structure, containing both a hydrophobic quinoline core and a polar aminomethyl group, suggests a balanced lipophilicity. This balance is often a desirable trait in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to permeate cell membranes. For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant measure.^[5]

Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent. It is a crucial factor for drug delivery and bioavailability.^[6] Low aqueous solubility can impede absorption and lead to unreliable results in in-vitro assays.^{[7][8]}

- **Aqueous Solubility:** The solubility of quinoline derivatives is heavily influenced by pH.^[9] Due to the basic nature of the amine groups, **Quinolin-8-ylmethanamine** is expected to have higher solubility in acidic conditions where it exists as a protonated, more polar salt.^[9]
- **Organic Solubility:** Compounds like 8-aminoquinoline are generally soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).^[9]

In drug discovery, two types of solubility are often measured:

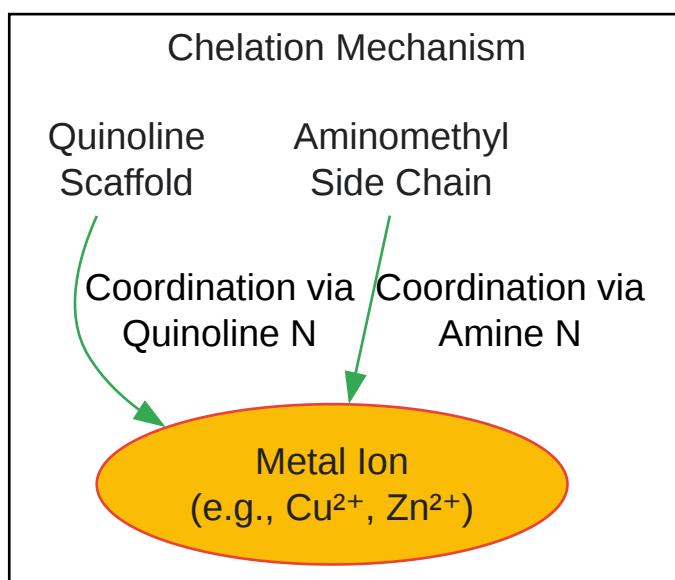
- **Kinetic Solubility:** Measured after adding a compound from a DMSO stock solution to an aqueous buffer, with a short incubation time. It is a high-throughput method used in early discovery to flag potential issues.^{[6][7][10]}
- **Thermodynamic Solubility:** Represents the true equilibrium solubility, measured by incubating an excess of the solid compound with the solvent for an extended period (e.g., >24 hours).^{[7][10]}

Property	Predicted/Observed Value	Relevance
pKa	Basic (multiple pKa values expected)	Governs ionization state, solubility, and receptor binding.
logP	Moderately Lipophilic (Predicted)	Influences membrane permeability and ADME properties.
Aqueous Solubility	pH-dependent; higher in acidic media	Critical for bioavailability and formulation. ^[8]

Key Chemical Attribute: Metal Chelation

A defining characteristic of the 8-substituted quinoline scaffold is its ability to chelate metal ions. [11][12][13] 8-Hydroxyquinoline (8HQ), a close structural analog, is a classic bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen.[14] This property is the source of its diverse biological activities, including antineurodegenerative and anticancer effects, which are often linked to the modulation of metal homeostasis.[12][14]

Quinolin-8-ylmethanamine can similarly act as a bidentate ligand, coordinating with metal ions like copper (Cu^{2+}) and zinc (Zn^{2+}) through the quinoline nitrogen and the primary amine nitrogen. An imbalance of these metal ions is implicated in the pathology of many diseases, and chelating agents can restore this balance.[14]



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Caption: Chelation of a metal ion by **Quinolin-8-ylmethanamine**.

Experimental Methodologies

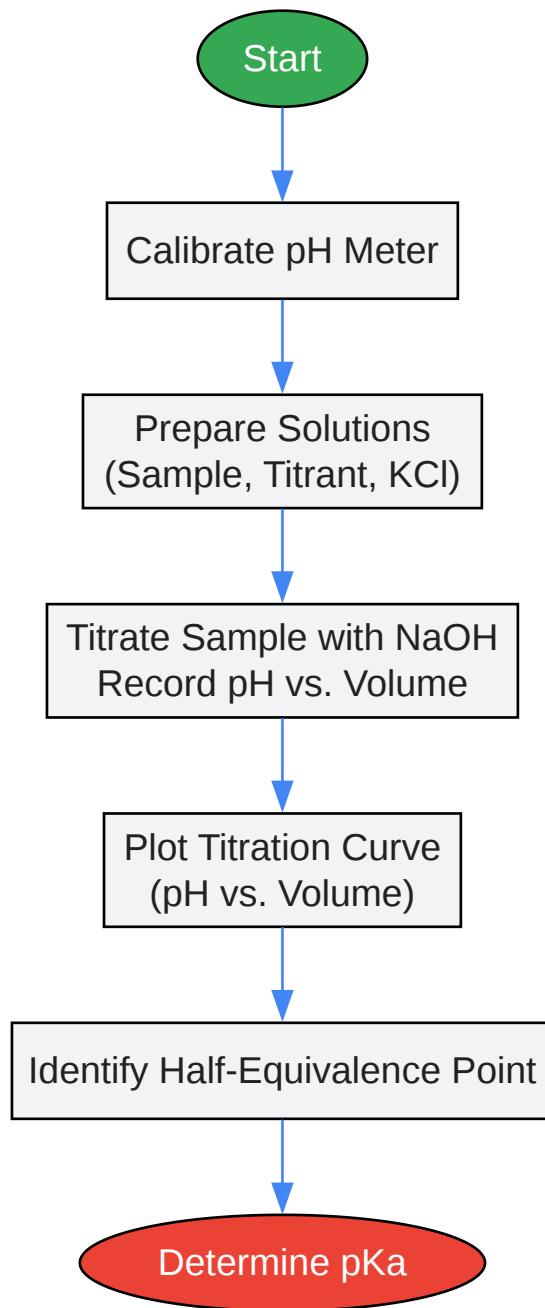
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard, validated protocols for key parameters.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[15][16][17][18]

Methodology

- Preparation:
 - Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[15][17]
 - Prepare a 1 mM solution of **Quinolin-8-ylmethanamine**.[15][17]
 - Prepare standardized 0.1 M HCl and 0.1 M NaOH titrating solutions.[15][17]
 - Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15][17]
- Titration:
 - Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.[17]
 - Add KCl solution to maintain ionic strength.[15]
 - Purge the solution with nitrogen to remove dissolved CO₂.[15]
 - Immerse the calibrated pH electrode into the solution.
 - Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[15][17]
 - Titrate the solution by adding small, precise increments of 0.1 M NaOH.
 - Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH values against the volume of NaOH added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[15]



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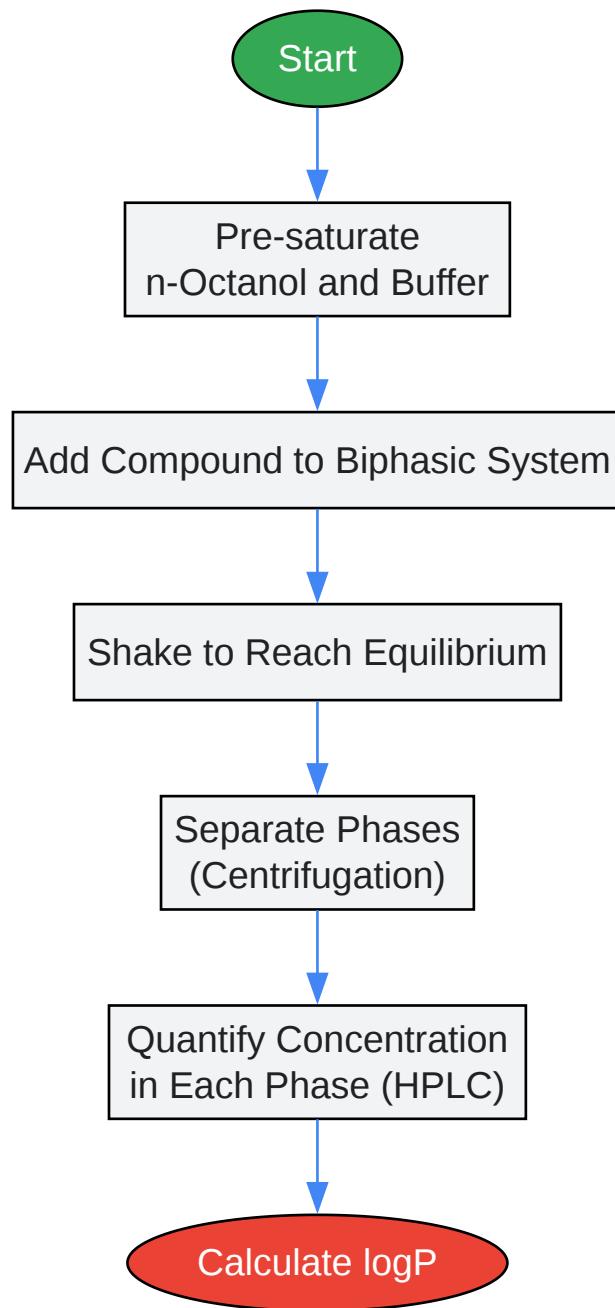
Caption: Workflow for pKa determination via potentiometric titration.

Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for directly measuring the partition coefficient of a compound between n-octanol and water.[19][20][21]

Methodology

- Preparation:
 - Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[5][20]
 - Prepare a stock solution of **Quinolin-8-ylmethanamine** (e.g., 10 mM in DMSO).[5]
- Partitioning:
 - Add a small volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 500 μ L of each).[20]
 - Shake or sonicate the mixture vigorously to facilitate partitioning until equilibrium is reached (can take several hours).[19][20]
 - Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.[20]
- Quantification:
 - Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.[19]
 - Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[21]
- Calculation:
 - Calculate the partition coefficient P: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$.
 - The logP is the base-10 logarithm of P.



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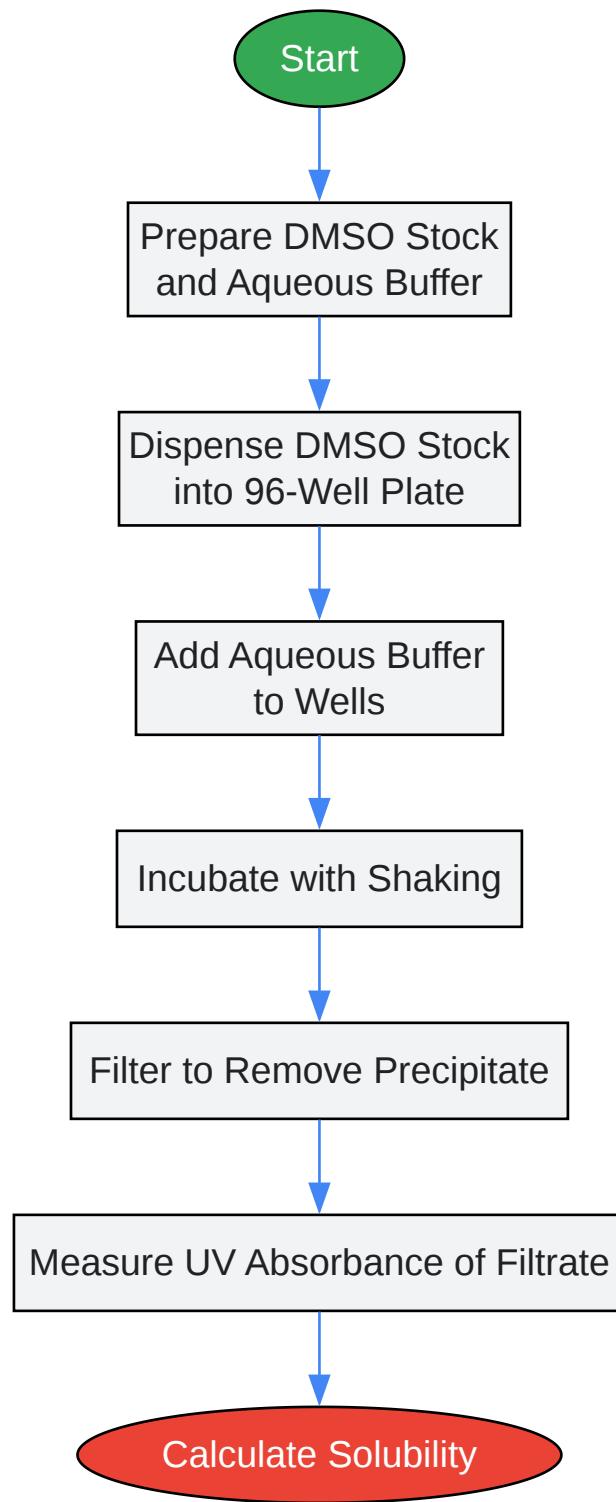
Caption: Workflow for logP determination via the shake-flask method.

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are used in early drug discovery for rapid assessment.^{[6][22]} This protocol describes a common method using filtration and UV-Vis spectrophotometry.^[7]

Methodology

- Preparation:
 - Prepare a high-concentration stock solution of **Quinolin-8-ylmethanamine** in 100% DMSO (e.g., 10 mM).[22]
 - Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[8][22]
- Assay:
 - Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[22]
 - Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be low, e.g., <2%).[8]
 - Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 1-2 hours).[7][22]
- Separation and Detection:
 - Filter the solutions through a 96-well solubility filter plate to separate any precipitated compound from the dissolved compound.[6][7]
 - Transfer the filtrate to a UV-transparent 96-well plate.
 - Measure the UV absorbance of the filtrate using a plate reader at the compound's λ_{max} .[22]
- Data Analysis:
 - Construct a calibration curve using standards of known concentrations.
 - Calculate the concentration of the dissolved compound in the filtrate, which represents its kinetic solubility under the assay conditions.



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Caption: Workflow for a high-throughput kinetic solubility assay.

Conclusion

Quinolin-8-ylmethanamine is a versatile chemical scaffold with significant potential in drug discovery and other scientific fields. Its physicochemical properties—governed by the quinoline core and the basic aminomethyl side chain—define its behavior in biological and chemical systems. The molecule's pH-dependent solubility, balanced lipophilicity, and potent metal-chelating ability are its most critical attributes. A thorough characterization of these properties using standardized experimental protocols is an indispensable step in harnessing its full potential for the development of novel therapeutics and functional materials.

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- To cite this document: BenchChem. [Physicochemical properties of Quinolin-8-ylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184975#physicochemical-properties-of-quinolin-8-ylmethanamine]

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